![molecular formula C18H18S B14295916 [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene CAS No. 112157-67-2](/img/structure/B14295916.png)
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring attached to a sulfanyl group, which is further connected to a 6-phenylhexa-1,5-dien-3-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 6-phenylhexa-1,5-dien-3-yl precursor. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the benzene ring with a sulfanyl group, followed by the addition of the 6-phenylhexa-1,5-dien-3-yl chain.
Free Radical Bromination: This involves the bromination of the benzylic position followed by nucleophilic substitution with a sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and benzene moieties. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
相似化合物的比较
Similar Compounds
[(6-Phenylhexa-1,5-dien-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)amino]benzene: Contains an amino group instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)carbonyl]benzene: Features a carbonyl group in place of sulfur.
Uniqueness
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is unique due to its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen, amino, and carbonyl analogs. The presence of the sulfanyl group allows for unique redox properties and interactions with biological targets.
属性
CAS 编号 |
112157-67-2 |
|---|---|
分子式 |
C18H18S |
分子量 |
266.4 g/mol |
IUPAC 名称 |
6-phenylhexa-1,5-dien-3-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18S/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2 |
InChI 键 |
RGQGQOZYOQGQJN-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CC=CC1=CC=CC=C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


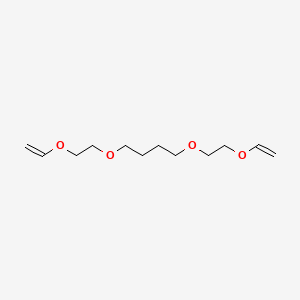
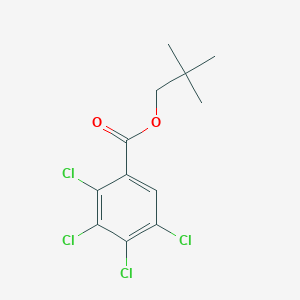
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
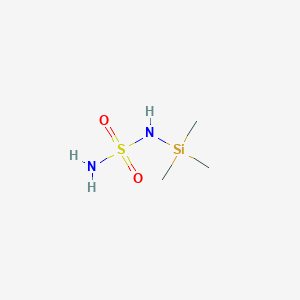
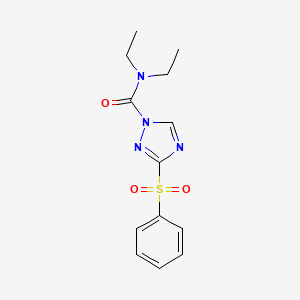
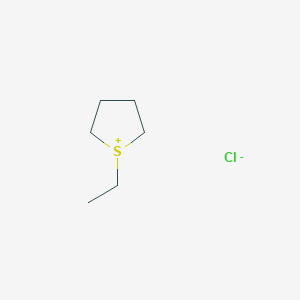

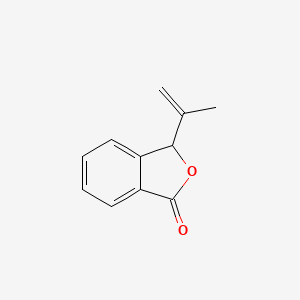
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
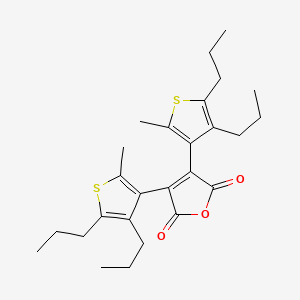

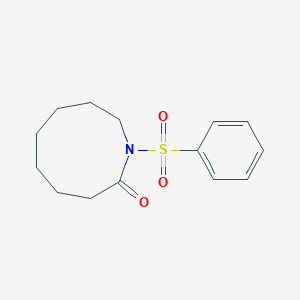
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
